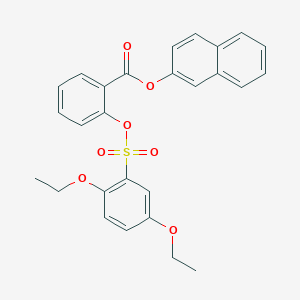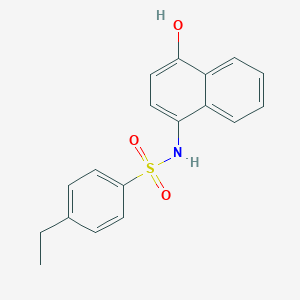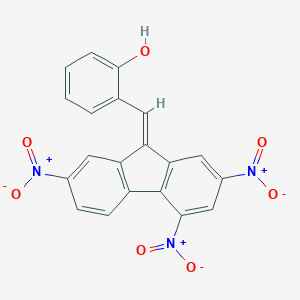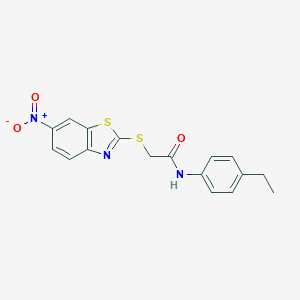
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is a complex organic compound that belongs to the class of benzoic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both benzoic acid and naphthalene moieties, suggests potential for interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:
Synthesis of 2,5-Diethoxybenzenesulfonyl chloride: This can be achieved by reacting 2,5-diethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid: This intermediate can be synthesized by reacting 2,5-diethoxybenzenesulfonyl chloride with salicylic acid in the presence of a base such as pyridine.
Esterification with Naphthalen-2-ol: The final step involves esterification of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid with naphthalen-2-ol using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted by nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of both benzoic acid and naphthalene moieties suggests potential for diverse interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxy-benzenesulfonyloxy)-benzoic acid naphthalen-2-yl ester
- 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid phenyl ester
- 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid benzyl ester
Uniqueness
Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is unique due to the presence of both diethoxybenzenesulfonyl and naphthalen-2-yl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H24O7S |
|---|---|
Molecular Weight |
492.5g/mol |
IUPAC Name |
naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C27H24O7S/c1-3-31-21-15-16-25(32-4-2)26(18-21)35(29,30)34-24-12-8-7-11-23(24)27(28)33-22-14-13-19-9-5-6-10-20(19)17-22/h5-18H,3-4H2,1-2H3 |
InChI Key |
FLGDIEYPGKEEDA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406573.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B406577.png)
![2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE](/img/structure/B406578.png)
![4-chloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B406579.png)

![2-fluoranthen-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406583.png)
![6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B406584.png)
![6-chloro-2-naphthalen-1-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406587.png)

![2-naphthalen-1-yl-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406589.png)
![2-(5,6-dichloro-4,7-bisnitro-2-oxo-1(2H)-acenaphthylenylidene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B406590.png)
![6-Nitro-2-[(2-phenylethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B406593.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide](/img/structure/B406596.png)
